2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethylamine with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylacetaldehyde
- 2-oxo-4-phenyl-butyric acid
- 2-oxo-1-imidazolidinecarbonyl chloride
Uniqueness
What sets 2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide apart from similar compounds is its unique chromene backbone, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C18H13NO4 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-oxo-N-phenacylchromene-3-carboxamide |
InChI |
InChI=1S/C18H13NO4/c20-15(12-6-2-1-3-7-12)11-19-17(21)14-10-13-8-4-5-9-16(13)23-18(14)22/h1-10H,11H2,(H,19,21) |
InChI Key |
ZUBKMEWPQAEFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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